REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:4])=[O:3].[C:5](=[O:8])([O-])[O-].[K+].[K+].[CH3:11]I.OC1C=[C:16]2[C:21](=[CH:22]C=1O)[O:20][C:19]([CH3:26])([CH3:25])[CH2:18][C:17]2=[O:27]>>[CH3:11][O:3][C:2]1[CH:4]=[C:16]2[C:21](=[CH:22][C:1]=1[O:8][CH3:5])[O:20][C:19]([CH3:26])([CH3:25])[CH2:18][C:17]2=[O:27] |f:1.2.3|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C2C(CC(OC2=CC1O)(C)C)=O
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
CUSTOM
|
Details
|
the suspension formed
|
Type
|
TEMPERATURE
|
Details
|
is cooled
|
Type
|
FILTRATION
|
Details
|
the precipitated inorganic salt is filtered off
|
Type
|
WASH
|
Details
|
washed twice with 20 ml of acetone each and the acetone
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
|
CUSTOM
|
Details
|
The residue is crystallized from 80% ethanol
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(CC(OC2=CC1OC)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |